molecular formula C20H28N4O B2643413 N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide CAS No. 1252349-10-2

N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide

Cat. No.: B2643413
CAS No.: 1252349-10-2
M. Wt: 340.471
InChI Key: ONBOCOPAPXCXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide is a complex organic compound with a unique structure that includes a cyanocyclopentyl group, a piperidinyl group, and a methylphenyl group

Preparation Methods

The synthesis of N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide involves multiple steps, including the formation of the cyanocyclopentyl group and the attachment of the piperidinyl and methylphenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or methylphenyl groups, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide can be compared with similar compounds such as:

These compounds share structural similarities but may differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-methylanilino)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-16-6-2-3-7-18(16)22-17-8-12-24(13-9-17)14-19(25)23-20(15-21)10-4-5-11-20/h2-3,6-7,17,22H,4-5,8-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBOCOPAPXCXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CCN(CC2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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